molecular formula C21H23N3O2 B6753775 1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one

1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one

Cat. No.: B6753775
M. Wt: 349.4 g/mol
InChI Key: FNBVOMMITFCEPF-UHFFFAOYSA-N
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Description

1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one is a complex organic compound with a unique structure that combines a benzazocine ring with an imidazolidinone moiety

Properties

IUPAC Name

1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(17-9-11-18(12-10-17)23-15-13-22-21(23)26)24-14-5-1-2-6-16-7-3-4-8-19(16)24/h3-4,7-12H,1-2,5-6,13-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBVOMMITFCEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2N(CC1)C(=O)C3=CC=C(C=C3)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzazocine ring through a cyclization reaction, followed by the introduction of the imidazolidinone group via a condensation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzazocine ring can interact with hydrophobic pockets in proteins, while the imidazolidinone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Similar in structure but lacks the imidazolidinone group.

    1,2-dihydro-2-oxo-3H-indol-3-ylidene: Contains an indole ring instead of a benzazocine ring.

Uniqueness

1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one is unique due to the combination of the benzazocine and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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